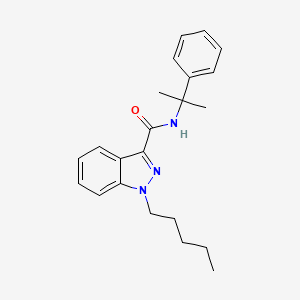![molecular formula C18H26Cl2N2O B593753 3,4-dicloro-N-[(1r,2r)-2-(dietilamino)ciclohexil]-N-metilbenzamida CAS No. 67579-76-4](/img/structure/B593753.png)
3,4-dicloro-N-[(1r,2r)-2-(dietilamino)ciclohexil]-N-metilbenzamida
Descripción general
Descripción
3,4-dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide is a chemical compound with the molecular formula C18H26Cl2N2O . It is also known by its synonyms, including U-49900 and trans-3,4-dichloro-N-[2-(diethylamino)cyclohexyl]-N-methyl-benzamide .
Molecular Structure Analysis
The molecular structure of this compound includes a benzamide group substituted with two chlorine atoms and an N-methyl group . It also contains a cyclohexyl ring with a diethylamino group . The exact mass of the molecule is 356.1422188 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 357.3 g/mol . It has a computed XLogP3-AA value of 4.7, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has five rotatable bonds . Its topological polar surface area is 23.6 Ų . The heavy atom count is 23 .Aplicaciones Científicas De Investigación
Investigación de Opioides
U-49900 es un opioide sintético novedoso (NSO) que se ha utilizado en la investigación de opioides . Es estructuralmente similar a U-47700, otro NSO . Estas sustancias se utilizan para estudiar los efectos de los opioides en el cuerpo humano y para desarrollar posibles tratamientos para la adicción a los opioides .
Farmacotoxicología
U-49900 se ha utilizado en estudios de farmacotoxicología . Estos estudios tienen como objetivo comprender los efectos nocivos de las sustancias químicas en el cuerpo. En el caso de U-49900, los investigadores están particularmente interesados en su toxicidad y efectos adversos peligrosos .
Aplicaciones Forenses
U-49900 se ha utilizado en aplicaciones forenses . Se puede detectar en muestras de orina, lo cual es útil en casos de sobredosis que involucran U-49900 . Los perfiles metabólicos de U-47700 y U-49900 se han mapeado utilizando microsomas hepáticos humanos .
Material de Referencia Analítica
U-49900 se utiliza como material de referencia analítica . Se utiliza en los laboratorios para garantizar la precisión de los métodos analíticos y la calibración de los instrumentos <svg class="icon
Mecanismo De Acción
Target of Action
The primary target of U-49900 is the mu (μ) opioid receptor , but it also acts on the delta (δ) and kappa (κ) opioid receptors . These receptors are part of the 7-transmembrane G protein-coupled opioid receptors .
Mode of Action
U-49900, as an opioid agonist, binds to the opioid receptors, mimicking the action of endogenous opioids. This binding triggers a series of intracellular events, leading to the inhibition of the release of certain neurotransmitters and a decrease in neuronal excitability .
Biochemical Pathways
Upon activation of the opioid receptors, U-49900 initiates a cascade of biochemical reactions. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the neuron and suppression of action potential propagation, resulting in analgesic effects .
Pharmacokinetics
Like other opioids, it is expected to be absorbed rapidly after administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The binding of U-49900 to opioid receptors results in potent analgesic effects, with in vivo activity approximately 10 times greater than that of morphine . It also shares a non-negligible toxicity leading to intoxications and fatalities .
Action Environment
Environmental factors such as the presence of other drugs, the user’s health status, and genetic factors can influence the action, efficacy, and stability of U-49900. For instance, the presence of other CNS depressants can potentiate the effects of U-49900, increasing the risk of respiratory depression and overdose .
Propiedades
IUPAC Name |
3,4-dichloro-N-[(1R,2R)-2-(diethylamino)cyclohexyl]-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26Cl2N2O/c1-4-22(5-2)17-9-7-6-8-16(17)21(3)18(23)13-10-11-14(19)15(20)12-13/h10-12,16-17H,4-9H2,1-3H3/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXACJBKFKCCIOR-IAGOWNOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601342695 | |
| Record name | rel-3,4-Dichloro-N-[(1R,2R)-2-(diethylamino)cyclohexyl]-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601342695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67579-76-4 | |
| Record name | rel-3,4-Dichloro-N-[(1R,2R)-2-(diethylamino)cyclohexyl]-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601342695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | U-49900 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQV9XB7KFI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does U-49900 interact with its target and what are the downstream effects?
A1: U-49900 acts as a potent agonist of the μ-opioid receptor. [, ] While the precise downstream effects are not fully elucidated in the provided research, μ-opioid receptor activation is known to induce analgesia, euphoria, and respiratory depression. []
Q2: What analytical methods are used to identify and quantify U-49900?
A3: Several studies utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the detection and quantification of U-49900 in biological matrices like blood and oral fluid. [, ] This technique offers high sensitivity and selectivity for analyzing U-49900 and its metabolites.
Q3: How does the structure of U-49900 relate to its activity and potency at opioid receptors?
A4: Research suggests that the two chlorine substituents at the 3,4-position of the aromatic ring, the methyl group on the amide nitrogen, and the diethylamine residue on the cyclohexane ring contribute to U-49900's high affinity for the μ-opioid receptor. [] Modifying these structural features could impact its potency and selectivity for opioid receptor subtypes.
Q4: What are the known metabolites of U-49900?
A5: Research using human liver microsomes identified N-Desethyl-U-49900 as a primary metabolite of U-49900. [] Interestingly, a study analyzing a urine specimen from a suspected overdose case found N,N-didesethyl-N-desmethyl-U-49900 as the most abundant metabolite. [] This highlights the potential for multiple metabolic pathways in vivo.
Q5: Are there any safety concerns associated with U-49900?
A6: While detailed toxicological data is limited, U-49900 is recognized as a potent μ-opioid receptor agonist with a high risk for overdose and fatality. [, ] Its emergence as a novel psychoactive substance raises significant public health concerns due to its potential for abuse and life-threatening respiratory depression. [, ]
Q6: What is the current research status of U-49900?
A7: Research on U-49900 is still in its early stages, primarily focusing on analytical detection, metabolic profiling, and preliminary pharmacological characterization. [, ] Further investigation is crucial to understand its full pharmacological and toxicological profile, including long-term effects and potential for addiction.
Q7: Has U-49900 been found in combination with other drugs?
A8: Yes, several case reports indicate that U-49900 is often encountered in combination with other substances, including other novel synthetic opioids like tetrahydrofuranylfentanyl (THFF), as well as more traditional opioids and other drugs. [, ] This polydrug use poses additional challenges for analytical detection and medical intervention.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Oxireno[f]isoquinoline,1a,7b-dihydro-(9CI)](/img/no-structure.png)
![3-(3-methoxyphenyl)-2-methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride](/img/structure/B593673.png)




![1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one](/img/structure/B593684.png)
![(2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid](/img/structure/B593687.png)



![ethyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593699.png)